ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
This compound belongs to a class of tetrahydrobenzothiophene derivatives characterized by a bicyclic core (4,5,6,7-tetrahydro-1-benzothiophene) substituted at the 2-position with an acylated amino group and at the 3-position with an ethyl ester. The 3-chlorophenoxyacetyl moiety introduces electron-withdrawing and steric effects, influencing its physicochemical and biological properties. Such derivatives are synthesized via acylation reactions of the parent 2-amino-thiophene ester, as seen in analogous compounds .
Properties
IUPAC Name |
ethyl 2-[[2-(3-chlorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c1-2-24-19(23)17-14-8-3-4-9-15(14)26-18(17)21-16(22)11-25-13-7-5-6-12(20)10-13/h5-7,10H,2-4,8-9,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXNOCSIVIYRSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Electron Effects: The 3-chlorophenoxy group in the target compound enhances electrophilicity compared to benzamido (neutral) or 3,4-dimethoxybenzoyl (electron-donating) substituents.
- Hydrogen Bonding : The S(6) motif (intramolecular N–H⋯O bonding) is common in derivatives like , stabilizing molecular conformation .
2.3 Physicochemical Properties
| Property | Target Compound | Ethyl 2-Benzamido Derivative | 4-Fluorophenoxyacetyl Derivative |
|---|---|---|---|
| LogP (Predicted) | ~5.8* | ~4.2 | ~4.5 |
| Hydrogen Bond Acceptors | 5 | 4 | 5 |
| Rotatable Bonds | 7 | 5 | 6 |
Key Trends :
- Higher LogP in the target compound due to the chloro group’s hydrophobicity.
- Increased rotatable bonds in derivatives with flexible substituents (e.g., phenoxyacetyl groups).
Q & A
Q. What are the optimal synthetic routes for ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Formation of the tetrahydrobenzothiophene core via the Gewald reaction, using cyclohexanone, ethyl cyanoacetate, and sulfur in the presence of a base (e.g., morpholine) .
- Step 2 : Introduction of the 3-chlorophenoxyacetyl group via coupling reactions, such as amidation or sulfonylation, under controlled temperature (40–70°C) and inert atmosphere .
- Purification : Reverse-phase HPLC or column chromatography is employed to isolate intermediates and final products, with yields optimized by adjusting solvent polarity (e.g., methanol-water gradients) .
- Characterization : Confirmed via -NMR, -NMR, IR (C=O, C=C peaks), and ESI-MS .
Q. Which spectroscopic and chromatographic methods are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., aromatic protons at δ 5.94 ppm, ethyl ester protons at δ 4.25 ppm) . -NMR confirms carbonyl (δ 166.1 ppm) and aromatic carbons .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at 1700–1750 cm, NH stretch at 3300–3500 cm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 226.3 [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound and its analogs?
- Methodological Answer : Discrepancies in yields (e.g., 47–85%) arise from variations in:
- Reaction Conditions : Temperature (e.g., 55°C vs. reflux) and solvent choice (DMF vs. ethanol) impact cyclization efficiency .
- Catalysts : Use of triethylamine vs. AlO alters reaction kinetics .
- Purification : HPLC vs. recrystallization affects recovery rates .
Recommendation : Perform Design of Experiments (DoE) to optimize parameters like solvent polarity and catalyst loading .
Q. What structure-activity relationship (SAR) insights can guide the design of analogs with enhanced biological activity?
- Methodological Answer : Key substituent effects include:
- 3-Chlorophenoxy Group : Enhances lipophilicity (LogP ~3.3) and target binding via halogen interactions .
- Ethyl Ester vs. Methyl Ester : Ethyl esters improve metabolic stability compared to methyl derivatives (e.g., t increased by 20%) .
- Tetrahydrobenzothiophene Core : Modifications at the 6-position (e.g., tert-butyl groups) introduce steric hindrance, altering enzyme inhibition profiles .
Experimental Approach : Synthesize analogs with varied substituents (e.g., 4-chloro-2-methylphenoxy) and screen via enzyme assays (e.g., kinase inhibition) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to targets (e.g., cyclooxygenase-2) based on PubChem 3D conformers (InChIKey: InChI=1S/C19H24N2O3S/c1-5-24-18...) .
- Molecular Dynamics (MD) : Simulate stability of ligand-receptor complexes in solvated environments (GROMACS) to assess binding free energies .
- Quantum Chemical Calculations : Predict reaction pathways (e.g., Fukui indices for nucleophilic attack) using Gaussian at the B3LYP/6-31G* level .
Q. What strategies mitigate solubility challenges during in vitro bioactivity assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
- Prodrug Design : Convert the ethyl ester to a water-soluble carboxylate salt (e.g., sodium or lysine derivatives) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to improve bioavailability .
Data Contradiction Analysis
Q. How should conflicting reports on the compound’s melting point (e.g., 117–118°C vs. 213–216°C) be addressed?
- Methodological Answer :
- Source Verification : Confirm purity via HPLC (>99%) and differential scanning calorimetry (DSC) to rule out polymorphic forms .
- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC deposition) resolves structural discrepancies (e.g., orthorhombic vs. monoclinic systems) .
- Environmental Factors : Control humidity during measurement, as hygroscopicity can depress observed melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
